N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an imidazole ring structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 5-bromo-2-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring . The reaction conditions are relatively mild, and the yield of the product is generally high.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall efficiency of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chlorophenyl)-2-methyltetrahydro-2-thiophenecarboxamide
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 5-Bromo-2-aryl benzimidazoles
Uniqueness
N-(5-Bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15327-50-1 |
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Molecular Formula |
C9H9BrClN3 |
Molecular Weight |
274.54 g/mol |
IUPAC Name |
N-(5-bromo-2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9BrClN3/c10-6-1-2-7(11)8(5-6)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI Key |
WVIUOOXRNAQXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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